N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Catalog No.
S2924014
CAS No.
879920-74-8
M.F
C23H20N4O3S
M. Wt
432.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quino...

CAS Number

879920-74-8

Product Name

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

InChI

InChI=1S/C23H20N4O3S/c1-2-25-31(29,30)18-9-7-17(8-10-18)26-23(28)20-15-22(16-11-13-24-14-12-16)27-21-6-4-3-5-19(20)21/h3-15,25H,2H2,1H3,(H,26,28)

InChI Key

QELLTTKVESREMJ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Solubility

not available
EPQ is a synthetic compound that has potential efficacy in various fields of scientific research and industry. The compound belongs to the subclass of quinoline derivatives, which is a group of organic compounds consisting of two aromatic rings fused together. EPQ is a hybrid of quinoline and pyridine, which are essential constituents in several medicinal and pharmacological compounds. The compound's molecular formula is C22H19N3O3S, and its molecular weight is 417.47 g/mol.
EPQ has both physical and chemical properties that make it unique from other compounds. The compound is a yellow solid powder with a melting point of 216-219°C. It has a water solubility of 0.002 g/L at 25°C and a logP of 4.04. The compound is relatively stable under normal conditions but can undergo hydrolysis and photodegradation in certain conditions. EPQ has a high UV absorbance and a good purity level that enhances its analytical properties.
EPQ can be synthesized using several methods, including the condensation reaction of 4-aminophenyl-2-pyridyl ketone with ethylsulfamate followed by acylation with 4-chloro-3-formylquinoline. The synthesis procedure can be optimized via various parameters such as reactant molar ratio, reaction time, and temperature. The characterization methods of EPQ include spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectroscopy (MS), and infrared (IR) spectroscopy. Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can also be employed to detect and quantify EPQ.
The analytical methods of EPQ include structural and functional assays that assess the compound's efficacy, pharmacokinetics, and pharmacodynamics. Structural assays include X-ray crystallography, which is useful in obtaining the compound's crystal structure, and nuclear magnetic resonance (NMR) spectroscopy, which determines the compound's chemical structure and dynamic behavior. Functional assays, such as enzyme inhibition assays, cell viability assays, and cell cycle assays, are useful in determining the compound's biological activity and mechanism of action.
EPQ has shown potential bioactivity in various biological systems, including prokaryotic and eukaryotic organisms. The compound has been studied for its efficacy in cancer treatment, antifungal properties, and antibacterial properties. These biological properties stem from the compound's interaction with various biomolecules, including DNA, RNA, and specific proteins.
EPQ's toxicity and safety in scientific experiments have been studied in several models. The compound has been shown to have a low toxicity profile in cell culture models and limited toxicity in animal models. However, additional research is necessary to assess EPQ's long-term toxicity and chronic exposure effects.
EPQ has shown significant potential in various scientific experiments. The compound has been studied for its efficacy in cancer treatment, antifungal properties, and antibacterial properties. In addition, EPQ has the potential to be used in fluorescent tagging assays for biomolecules and as a sensor for proteases.
The current state of research on EPQ has focused primarily on its biological properties and potential applications in cancer treatment and antimicrobial therapy. In addition, recent studies suggest that EPQ may have significant implications in diagnostic assays and disease monitoring.
EPQ has significant implications in various fields of research and industry, including anticancer therapy, antimicrobial therapy, fluorescent tagging assays, and protease sensors. Additional applications may include the development of diagnostic assays, disease monitoring, and drug delivery systems.
Despite its potential benefits, EPQ has several limitations and areas for future research. These include further studies on its safety profile, optimal synthesis conditions, and its efficacy in various biological systems. Future directions for EPQ may include the development of novel drug delivery systems and the identification of new targets for its bioactivity.
1. Optimization of synthesis conditions for enhanced yield and purity
2. Development of novel drug delivery systems for improved bioavailability
3. Identification of new biological targets for EPQ's bioactivity
4. Assessment of EPQ's efficacy in disease monitoring and diagnostic assays
5. Development of fluorescent tagging assays for biomolecules based on EPQ
6. Investigation of EPQ's potential as a metal chelating agent
7. Study of EPQ's efficacy in combination therapies for cancer treatment
8. Development of EPQ-based biosensors for disease monitoring in real-time
9. Synthesis of EPQ derivatives with improved bioactivity and specificity
10. Investigation of the mechanisms underlying EPQ's antifungal and antibacterial properties.

XLogP3

2.9

Dates

Modify: 2023-08-17

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